4-(azepan-1-ylsulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzamide
Description
4-(azepan-1-ylsulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core linked to a thiazole ring substituted with a 2,5-dimethylphenyl group and a sulfonamide moiety bearing a seven-membered azepane ring. This compound belongs to a class of aminothiazole derivatives investigated for their immunomodulatory properties, particularly as co-adjuvants that enhance Toll-like receptor (TLR)-mediated immune responses . Its structure is characterized by:
- Thiazole ring: A 4-(2,5-dimethylphenyl) substitution, which introduces steric bulk and hydrophobic interactions.
- Sulfonamide linker: The azepane-1-ylsulfonyl group distinguishes it from analogs with smaller cyclic amines (e.g., piperidine).
- Benzamide backbone: Provides rigidity and facilitates interactions with target proteins.
The compound’s molecular formula is C₂₇H₃₀N₄O₃S₂, with a molecular weight of 546.7 g/mol (calculated from structural data). Its design optimizes NF-κB signaling potentiation, a mechanism critical for enhancing adjuvant activity in vaccine formulations .
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S2/c1-17-7-8-18(2)21(15-17)22-16-31-24(25-22)26-23(28)19-9-11-20(12-10-19)32(29,30)27-13-5-3-4-6-14-27/h7-12,15-16H,3-6,13-14H2,1-2H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPNCRJWRSOXRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Insights :
- Larger cyclic amines (e.g., azepane) may improve solubility and duration of action compared to piperidine .
- Alkyl chain extensions (e.g., 4-propylpiperidine in 2E151) enhance adjuvant potency by ~30% in MLR assays .
Thiazole Ring Substitutions
The 4-position of the thiazole ring accommodates diverse aryl groups, influencing electronic and steric properties:
Key Insights :
- Electron-donating groups (e.g., 2,5-dimethylphenyl) improve metabolic stability over halogens (e.g., bromophenyl) .
- Heterocyclic substitutions (e.g., pyridine in 4d) enable divergent biological applications .
Physicochemical and Pharmacokinetic Properties
Critical parameters such as logP, hydrogen bonding, and molecular weight influence drug-likeness:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
